molecular formula C17H15NO4 B166539 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione CAS No. 155514-73-1

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione

Cat. No.: B166539
CAS No.: 155514-73-1
M. Wt: 297.3 g/mol
InChI Key: BGMFITRVNYZGRJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione (CAS 155514-73-1) is a phthalimide derivative characterized by a 3,4-dimethoxybenzyl substituent attached to the isoindoline-1,3-dione core. This compound belongs to a class of molecules widely investigated for their diverse biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties . The dimethoxybenzyl moiety introduces electron-donating methoxy groups, which influence electronic distribution, solubility, and intermolecular interactions. The structural features of this compound make it a candidate for therapeutic applications, particularly in neurodegenerative disorders like Alzheimer’s disease .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(19)12-5-3-4-6-13(12)17(18)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFITRVNYZGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalic Anhydride and 3,4-Dimethoxybenzylamine Condensation

The most widely reported method involves the reaction of phthalic anhydride with 3,4-dimethoxybenzylamine in acetic acid. This one-step process achieves cyclization and functionalization simultaneously.

Procedure :

  • Reactants : Phthalic anhydride (1.0 equiv) and 3,4-dimethoxybenzylamine (1.1 equiv) are dissolved in glacial acetic acid.

  • Conditions : Reflux at 120°C for 8–12 hours under inert atmosphere.

  • Workup : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

Yield : 82–86%.
Purity : >95% (confirmed by 1H^1H-NMR and HPLC).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the benzylamine on the electrophilic carbonyl groups of phthalic anhydride, followed by intramolecular cyclization to form the isoindoline-1,3-dione ring.

Modified Alkylation Approaches

Patent literature describes alkylation strategies to introduce the 3,4-dimethoxybenzyl group to preformed isoindoline-1,3-dione intermediates.

Example Protocol :

  • Intermediate Preparation : 5-Aminoisoindoline-1,3-dione is functionalized via benzoylation using 3,4-dimethoxybenzoyl chloride.

  • Alkylation : The intermediate undergoes N-alkylation with chloroacetonitrile in dimethylformamide (DMF) using potassium carbonate as a base.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the final product.

Key Data :

  • Reaction Time : 5–24 hours.

  • Yield : 71–78%.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

A solvent-free approach minimizes waste and improves atom economy:

Procedure :

  • Grinding : Equimolar amounts of phthalic anhydride and 3,4-dimethoxybenzylamine are ground with sodium hydroxide in a ball mill.

  • Reaction : The mixture is heated at 80°C for 2 hours.

  • Isolation : The product is washed with water and dried.

Advantages :

  • Yield : 89–92%.

  • Solvent Use : Eliminated, reducing environmental impact.

Paper-Based Platform Synthesis

A novel paper-based method leverages cellulose filter discs as reaction platforms:

Steps :

  • Deposition : A solution of 3,4-dimethoxybenzylamine in ethanol/water (1:1) is applied to a filter disc.

  • Reaction : Phthalic anhydride is added, and the disc is air-dried.

  • Isolation : The product is scraped off the disc and purified via centrifugation.

Performance :

  • Reaction Time : 5 minutes.

  • Yield : 90–95%.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Traditional CondensationAcetic acid, reflux82–86%>95%Industrial
AlkylationDMF, K2_2CO3_371–78%>90%Lab-scale
Solvent-FreeMechanochemical89–92%>93%Pilot-scale
Paper-BasedEthanol/water, RT90–95%>90%Microscale

Reaction Optimization Strategies

Catalytic Enhancements

  • Lewis Acids : Boron trifluoride (BF3_3) improves cyclization efficiency, reducing reaction time to 3 hours.

  • Microwave Assistance : Microwave irradiation at 150°C achieves 94% yield in 30 minutes.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexane (1:1) resolves regioisomeric impurities.

  • Recrystallization : Ethanol or tetrahydrofuran (THF) enhances crystalline purity.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of phthalic anhydride to phthalic acid under aqueous conditions.

  • Solution : Use anhydrous solvents (e.g., toluene) and molecular sieves.

Functional Group Sensitivity

  • Issue : Demethylation of methoxy groups under acidic conditions.

  • Solution : Employ mild bases (e.g., triethylamine) and low temperatures (0–5°C).

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method uses continuous flow reactors to enhance throughput:

  • Throughput : 1.2 kg/hour.

  • Purity : 98.5% (by GC-MS).

Environmental Metrics

  • E-Factor : 0.8 for solvent-free methods vs. 5.2 for traditional routes .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents such as hydrogen, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups and substitution patterns depending on the reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,4-dimethoxybenzyl)isoindoline-1,3-dione with structurally related isoindoline-1,3-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Compound Name Substituent(s) Key Structural Features
This compound 3,4-Dimethoxybenzyl Electron-donating methoxy groups
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione 3,4-Dimethoxyphenethyl Ethyl linker, dimethoxy groups
2-(4-(3-(3-Methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione Methoxy-substituted acryloylphenyl Conjugated acryloyl group, methoxy
2-(3,4-Dichlorophenyl)isoindoline-1,3-dione 3,4-Dichlorophenyl Electron-withdrawing chloro groups
2-(2-(Trimethylsilyl)ethyl)isoindoline-1,3-dione Trimethylsilyl-ethyl Silicon-containing hydrophobic group
2-(4-(1-(Phenyl-hydrazono)-ethyl)-phenyl)-isoindoline-1,3-dione Phenyl hydrazone Hydrazone functionality, aromaticity

Physicochemical Properties

  • For example, 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione melts above 300°C . Compounds with flexible linkers (e.g., ethyl or acryloyl groups) show slightly lower melting points (185–267°C) due to reduced crystallinity .
  • Spectral Data :

    • IR Spectroscopy : All isoindoline-1,3-dione derivatives exhibit strong carbonyl stretching vibrations at ~1700–1780 cm⁻¹. The target compound’s dimethoxybenzyl group would show additional C-O stretches at ~1250 cm⁻¹, distinct from chloro-substituted analogs (C-Cl stretches at ~550–750 cm⁻¹) .
    • NMR : The 3,4-dimethoxybenzyl substituent would produce distinct aromatic proton signals at δ 6.5–7.5 ppm (split by methoxy groups) and methoxy singlets at δ ~3.8 ppm, differing from chloro-substituted analogs (δ 7.2–7.6 ppm for aromatic protons) .

Biological Activity

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindoline nucleus with methoxy substitutions. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with various biological targets, contributing to its pharmacological properties.

The primary mechanism of action involves the modulation of dopamine receptors. Specifically, this compound binds to the allosteric site of the dopamine receptor D2. This interaction potentially leads to antipsychotic effects and modulation of neurological pathways associated with disorders such as Parkinson’s disease and schizophrenia.

Anticancer Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro assays showed that various isoindole derivatives inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The IC50 values for these compounds were recorded as follows:
Cell LineCompound 3 IC50 (μM)Compound 4 IC50 (μM)
A549114.25116.26
HeLa148.59140.60

These results indicate that both compounds exhibit comparable efficacy against these cancer cell lines .

Neurological Effects

The compound has shown potential in modulating neurotransmitter systems:

  • Dopamine Modulation : By interacting with dopamine receptors, it may influence dopaminergic signaling pathways, which are crucial in treating conditions like Parkinson's disease.

AMPK Activation

Another significant aspect is its role in activating the AMP-activated protein kinase (AMPK), which is vital in regulating cellular energy homeostasis:

  • In Vitro Studies : Research indicates that derivatives of isoindoline-1,3-dione can significantly stimulate AMPK activity in C2C12 myoblast cell lines. The activation levels were comparable to known AMPK activators like berberine .

In Vivo Studies

A notable study involved administering isoindole derivatives to nude mice implanted with A549-Luc lung cancer cells. The study aimed to evaluate the therapeutic potential and toxicity:

  • Tumor Growth Assessment : Mice treated with the compounds exhibited reduced tumor sizes compared to control groups over a period of 60 days.
  • Toxicological Analysis : Histopathological examinations revealed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

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